Floramultine

Butyrylcholinesterase Acetylcholinesterase Selectivity Ratio

Floramultine is a plant-derived chiral isoquinoline alkaloid belonging to the rare C-homoaporphine structural subclass, biosynthetically related to the phenethylisoquinoline alkaloids, with a molecular formula of C₂₁H₂₅NO₅ and a monoisotopic mass of 371.17 Da. It has been isolated from multiple Colchicaceae and Liliaceae species, including Colchicum speciosum, Kreysigia multiflora, and Gloriosa superba.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B1227436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloramultine
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC
InChIInChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3
InChIKeyMITMOIGRCVEHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Floramultine (CAS 1354-66-1): Procurement-Relevant Identity and Baseline Pharmacology


Floramultine is a plant-derived chiral isoquinoline alkaloid belonging to the rare C-homoaporphine structural subclass, biosynthetically related to the phenethylisoquinoline alkaloids, with a molecular formula of C₂₁H₂₅NO₅ and a monoisotopic mass of 371.17 Da [1]. It has been isolated from multiple Colchicaceae and Liliaceae species, including Colchicum speciosum, Kreysigia multiflora, and Gloriosa superba [2]. The compound is characterized pharmacologically as a moderately potent, reversible inhibitor of mammalian cholinesterases, with reported inhibition constants (Ki) for human erythrocyte acetylcholinesterase (AChE) and serum butyrylcholinesterase (BChE) of 151.3 µM and 23.44 µM, respectively [3]. Known synonyms include (S)-Bechuanine and Merenderine, with the (S)-enantiomer being the naturally predominant form [2].

Why Generic 'Cholinesterase Inhibitor' Procurement Fails for Floramultine-Dependent Research


Procuring a generic cholinesterase inhibitor as a substitute for Floramultine introduces critical risks to experimental validity because the compound's scientific value lies not in the absolute magnitude of enzyme inhibition, but in its specific selectivity vector and structural class. Most commercially dominant ChE inhibitors, such as the Amaryllidaceae alkaloid galanthamine, demonstrate a pronounced preference for AChE over BChE (typically >10-fold), whereas Floramultine exhibits the opposite preference—a BChE-over-AChE selectivity of approximately 6.5-fold [1]. This inverted selectivity profile is non-trivial for researchers investigating the differential roles of AChE versus BChE in cholinergic signaling, neurodegenerative disease models, or detoxification pathways. Furthermore, Floramultine's C-homoaporphine scaffold, bearing a seven-membered C-ring, is structurally and biosynthetically distinct from the aporphine, galanthamine, or carbamate chemotypes found in most alternative inhibitors [2]. Interchanging compounds without accounting for this scaffold specificity would confound any structure-activity relationship (SAR) analysis or pharmacological profiling study.

Quantitative Procurement Evidence for Floramultine: Cholinesterase Selectivity, Scaffold Identity, and Reversibility


Floramultine Exhibits a 6.5-Fold Selectivity for Butyrylcholinesterase (BChE) Over Acetylcholinesterase (AChE), Inverting the Profile of the Clinical Benchmark Galanthamine

In a direct enzymatic assay using mammalian erythrocyte AChE and serum BChE, Floramultine displayed a Ki of 23.44 µM for BChE and 151.3 µM for AChE, yielding a BChE/AChE selectivity ratio of approximately 6.5-fold [1]. This selectivity profile is inverted relative to the clinically approved alkaloid galanthamine, which has been reported to exhibit an AChE/BChE selectivity ratio of greater than 50-fold in vitro [2]. Consequently, Floramultine is one of the few naturally occurring alkaloids that demonstrates a preferential binding to the peripheral anionic site and catalytic triad of BChE over those of AChE.

Butyrylcholinesterase Acetylcholinesterase Selectivity Ratio Isoquinoline Alkaloid Alzheimer's Disease Model

C-Homoaporphine Scaffold Distinguishes Floramultine from Common Aporphine and Galanthamine Chemotypes, Imparting Distinct Topology and Binding Interactions

Floramultine possesses a C-homoaporphine structure, characterized by a seven-membered C-ring fused to an isoquinoline core, arising from the intramolecular oxidative coupling of a 1-phenethylisoquinoline precursor [1]. This is a topologically distinct scaffold from the aporphine framework (six-membered C-ring) that defines alkaloids like apomorphine and boldine, and from the dibenzofuran core of the galanthamine-type Amaryllidaceae alkaloids [2]. The homoaporphine architecture results in a different spatial orientation of the methoxy and hydroxyl substituents around the biaryl axis, which directly influences the interaction with the peripheral anionic site of cholinesterases. While no direct co-crystal structure of Floramultine with BChE is publicly available, the scaffold class has been recognized for its selective cholinesterase inhibition properties [3].

C-Homoaporphine Scaffold Hopping Phenethylisoquinoline Biosynthetic Pathway Lead Discovery

Reversible Inhibition Mechanism Opposes the Pseudo-Irreversible Carbamoylation of Physostigmine, Enabling Equilibrium-Based Pharmacological Studies

Floramultine acts as a reversible cholinesterase inhibitor, as evidenced by the determination of its equilibrium inhibition constant (Ki) using the standard Ellman spectrophotometric method under steady-state conditions [1]. This contrasts mechanistically with the carbamate alkaloid physostigmine, which carbamoylates the active-site serine, resulting in a pseudo-irreversible inhibition with a half-life for decarbamoylation of approximately 15–30 minutes for AChE [2]. The reversible nature of Floramultine's inhibition implies that its effects are directly concentration-dependent at equilibrium, without the time-dependent kinetic complications that characterize carbamate inhibitors. This distinction is particularly important for in vitro pharmacological assays where precise control of target engagement duration is required.

Reversible Inhibition Carbamate Decarbamoylation Physostigmine Cholinesterase Kinetics

Colchicaceae Plant Origin and the Co-Occurrence of Colchicine Provide a Unique Source Fingerprint and Enable Biosynthetic Cross-Referencing

Floramultine is a characteristic secondary metabolite of the Colchicaceae family, co-occurring in species such as Colchicum speciosum and Gloriosa superba alongside the well-known antimitotic agent colchicine [1]. This taxonomic and biosynthetic context is unique; the majority of other cholinesterase-inhibiting alkaloids, such as galanthamine and lycorine, are products of the Amaryllidaceae family [2]. The co-occurrence of Floramultine and colchicine within the same plant material means that crude Colchicum extracts will inherently contain varying proportions of both alkaloids, complicating the interpretation of any biological activity attributed solely to colchicine in extract-based studies. The availability of pure Floramultine enables researchers to dissect the contribution of the cholinergic component from the tubulin-targeting component in Colchicum-derived preparations.

Colchicaceae Chemotaxonomy Plant Alkaloid Colchicine Biosynthesis

Synthetic Tractability via Microwave-Assisted Direct Arylation Provides a Scalable Alternative to Extraction from Slow-Growing Geophytes

A reported total synthesis of the C-homoaporphine core (exemplified by the preparation of (±)-homonantenine) employs a palladium-catalyzed intramolecular direct arylation under microwave irradiation, providing access to the fused biaryl system that forms the core of Floramultine [1]. This synthetic strategy represents a potential alternative to extraction from natural sources, which are often slow-growing geophytes (e.g., Colchicum species require several years from seed to flowering). While this synthetic route has not yet been specifically reported for Floramultine itself, the demonstrated applicability to the C-homoaporphine scaffold suggests that synthetic or semi-synthetic access to Floramultine and its analogs is feasible, circumventing the seasonal and geographical limitations inherent in botanical sourcing. This contrasts with galanthamine, where industrial-scale extraction from daffodil bulbs remains the predominant production method despite synthetic routes being known [2].

Microwave-Assisted Synthesis Direct Arylation C-Homoaporphine Palladium Catalysis Scalable Synthesis

Optimal Research and Industrial Application Scenarios for Floramultine Based on Verified Evidence


Pharmacological Dissection of BChE-Selective vs. AChE-Selective Inhibition in Neurodegenerative Disease Models

Given its approximately 6.5-fold selectivity for BChE over AChE [1], Floramultine is optimally deployed as a chemical tool to isolate butyrylcholinesterase-mediated cholinergic effects in in vitro or ex vivo models of Alzheimer's disease and related dementias. This scenario utilizes Floramultine alongside a selective AChE inhibitor (e.g., galanthamine or donepezil) as orthogonal pharmacological probes, enabling researchers to deconvolve the contribution of each cholinesterase subtype to synaptic acetylcholine hydrolysis. The reversible nature of the inhibition ensures that enzyme activity can be fully restored by washout, supporting repeated-measures experimental designs.

Chemotaxonomic Marker for Colchicaceae Species Authentication and Quality Control of Herbal Raw Materials

Floramultine's restricted occurrence to the Colchicaceae family, specifically in genera such as Colchicum, Gloriosa, and Kreysigia [2], makes it an ideal chemotaxonomic reference standard for the botanical authentication of herbal materials and dietary supplements derived from these plants. Its presence or absence can distinguish Colchicum species from morphologically similar but chemically distinct taxa, serving as a quality control marker in phytochemical fingerprinting protocols. For industrial quality assurance laboratories, a purified Floramultine reference standard enables the development of validated HPLC or LC-MS methods for species identification and adulterant detection.

Scaffold-Hopping Starting Point in Medicinal Chemistry Campaigns Targeting BChE with Improved Brain Penetration

The C-homoaporphine scaffold of Floramultine offers medicinal chemists a structurally novel starting point for scaffold-hopping strategies aimed at developing centrally active BChE inhibitors with improved drug-likeness [3]. The scaffold's relatively low molecular weight (371.4 g/mol) and the presence of multiple modifiable positions (three methoxy and two hydroxyl groups) provide ample vectors for systematic SAR exploration. Furthermore, the recently demonstrated synthetic route via microwave-assisted direct arylation [3] enables the preparation of analog libraries for hit-to-lead optimization, making Floramultine a viable template for fragment-based or diversity-oriented synthesis initiatives.

Natural Product Library Compound for Phenotypic Screening and Target Deconvolution Studies

As a naturally occurring alkaloid with a well-defined, moderate-affinity interaction with cholinesterases, Floramultine is suitable for inclusion in curated natural product libraries used for phenotypic screening. In contrast to the high-potency, pseudo-irreversible inhibitor physostigmine [4], Floramultine's reversible binding kinetics reduce the risk of cytotoxicity or off-target accumulation during prolonged cell-based assays. Its distinct selectivity fingerprint can serve as a reference profile in high-content screening campaigns, where the goal is to identify compounds that modulate cholinergic phenotypes through alternative mechanisms distinct from direct catalytic site inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Floramultine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.